molecular formula C20H25N3O5S B3000326 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203377-40-5

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B3000326
CAS RN: 1203377-40-5
M. Wt: 419.5
InChI Key: JNSDXWVYHCYMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Cleavage of α-Aminoethers

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinoline, a compound structurally related to the chemical , has been studied for its conversion to other derivatives via reductive cleavage. This process involves a versatile approach to Emde degradation products, avoiding strongly basic conditions and elevated temperature, and is significant in the synthesis of α-amino ethers like thebaine (Lee & Wiegrebe, 1986).

Metal Organic Cage Synthesis

A study demonstrated the formation of tetrahedral cages around a single encapsulated sulfate anion using a compound structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea. This illustrates the potential use of such chemicals in constructing intricate molecular architectures (Yi et al., 2012).

Crystal Structure Analysis

The crystal structure of azimsulfuron, a sulfonylurea herbicide, shares some structural similarities with the chemical . Studies of its structure contribute to understanding the molecular configurations and interactions of similar compounds (Jeon et al., 2015).

Cyclization Reactions in Synthesis

Research on the cyclization of N-(3,4-dimethoxyphenyl)methyl compounds, closely related to the target molecule, offers insights into chemical synthesis techniques. These methods are crucial in the production of various pharmacologically active molecules (Saitoh et al., 2001).

Ligand Synthesis for Apamin-sensitive Binding Sites

The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinoliniums from compounds similar to the one demonstrates their potential as ligands for specific binding sites in neurological research (Graulich et al., 2006).

Macrocyclic Bis(ureas) in Anion Complexation

Studies on macrocyclic bis(ureas), related to the target compound, show their utility in forming complexes with anions. This has implications for understanding molecular interactions and designing new materials (Kretschmer et al., 2014).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-18-9-6-14(11-19(18)28-2)13-21-20(24)22-16-8-7-15-5-4-10-23(17(15)12-16)29(3,25)26/h6-9,11-12H,4-5,10,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSDXWVYHCYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.